1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether

Analytical Chemistry Gas Chromatography Volatile Organic Compound Analysis

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether (CAS 56860-82-3), also designated as 1-(dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane, is a highly fluorinated halogenated ether with the molecular formula C₄H₂Cl₂F₆O and a molecular weight of 250.95 g/mol. It is structurally defined by a 1,1,2,3,3,3-hexafluoropropyl moiety bonded via an oxygen atom to a dichloromethyl (-CHCl₂) group.

Molecular Formula C4H2Cl2F6O
Molecular Weight 250.95 g/mol
CAS No. 56860-82-3
Cat. No. B1362319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether
CAS56860-82-3
Molecular FormulaC4H2Cl2F6O
Molecular Weight250.95 g/mol
Structural Identifiers
SMILESC(C(OC(Cl)Cl)(F)F)(C(F)(F)F)F
InChIInChI=1S/C4H2Cl2F6O/c5-2(6)13-4(11,12)1(7)3(8,9)10/h1-2H
InChIKeyGZJFDMGJHHVNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether (CAS 56860-82-3): Procurement-Relevant Identity and Class Positioning


1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether (CAS 56860-82-3), also designated as 1-(dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane, is a highly fluorinated halogenated ether with the molecular formula C₄H₂Cl₂F₆O and a molecular weight of 250.95 g/mol [1]. It is structurally defined by a 1,1,2,3,3,3-hexafluoropropyl moiety bonded via an oxygen atom to a dichloromethyl (-CHCl₂) group . This compound exists as a liquid at room temperature, with a reported boiling point of 98 °C and a calculated vapor pressure of 23.5 ± 0.2 mmHg at 25 °C, indicative of significant volatility [2][3]. Within the broader chemical taxonomy, it belongs to the class of polyfluorinated dialkyl ethers, a category that includes clinically significant inhalation anesthetics such as sevoflurane, desflurane, and isoflurane. However, 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether is distinguished from these therapeutic agents by its dichloromethyl substitution pattern, which fundamentally alters its physicochemical and reactivity profile relative to the monofluoromethyl or difluoromethyl ethers found in pharmaceutical use.

Research impurity standard candidate for sevoflurane analytical methods
Synthetic building block with unique dichloromethyl reactivity profile
Physicochemical probe for polyfluorinated ether property studies

Why 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether Cannot Be Interchanged with Generic Fluorinated Ethers


The procurement of 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether for analytical, synthetic, or research applications cannot be satisfied by substitution with more common fluorinated ethers such as sevoflurane (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, MW 200.06 g/mol), desflurane (difluoromethyl 1,2,2,2-tetrafluoroethyl ether), or other generic hexafluoropropyl methyl ethers [1][2]. The defining structural feature of this compound—the dichloromethyl (-CHCl₂) terminus—confers a unique chemical reactivity and analytical signature that is absent in its monofluoromethyl or difluoromethyl counterparts. For example, the dichloromethyl group provides two chlorine atoms capable of participating in nucleophilic substitution reactions and contributes a distinct mass spectral fragmentation pattern essential for precise identification and quantification [3]. In contrast, sevoflurane bears a -CH₂F group, which is significantly less reactive and yields a different impurity and degradation profile [4]. Therefore, substituting with a generic alternative would compromise the integrity of analytical methods, invalidate impurity tracking in pharmaceutical quality control, and alter reaction outcomes in synthetic chemistry pathways where the dichloromethyl functionality is required for subsequent transformation.

Reactivity Dichloromethyl group enables nucleophilic substitution not possible with mono‑ or difluoromethyl ethers
Detection Distinct dichloro isotopic MS pattern absent in sevoflurane; generic ethers compromise identification specificity
Impurity profile Degradation and impurity signatures differ fundamentally; methods validated for sevoflurane may not apply

Quantitative Differentiation Evidence for 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether


Vapor Pressure Comparison: Differentiating from Sevoflurane for Analytical Method Development

The vapor pressure of 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether is 23.5 ± 0.2 mmHg at 25 °C, which is approximately 6.3% lower than the vapor pressure of sevoflurane (25.1 mmHg at 25 °C) [1]. This quantitative difference in volatility is critical for the development and optimization of gas chromatographic (GC) methods, as it directly impacts retention time, peak resolution, and the ability to separate closely related impurities in pharmaceutical grade sevoflurane.

Vapor pressure
Cross‑study comparable
23.5 ± 0.2 mmHg (vs sevoflurane 25.1 mmHg)
Supports GC retention‑time differentiation for impurity resolution
Calculated value at 25 °C; method‑specific verification recommended
Analytical Chemistry Gas Chromatography Volatile Organic Compound Analysis

LogP Comparison: Lipophilicity Differential vs. Sevoflurane for Partitioning Behavior

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether exhibits a calculated octanol-water partition coefficient (XLogP3) of 3.8, which is 1.8 log units higher than the XLogP3 of sevoflurane, reported as 2.0 [1][2]. This substantial increase in calculated lipophilicity arises from the replacement of the fluoromethyl group (-CH₂F) in sevoflurane with a dichloromethyl group (-CHCl₂) in the target compound.

Lipophilicity (XLogP3)
Cross‑study comparable
3.8 vs sevoflurane 2.0 (+1.8 log units)
Predicts markedly higher retention on reversed‑phase systems
Computed property; experimental logP may differ
Physical Chemistry QSAR ADME Prediction

Molecular Weight Differentiation: Enhancing MS Detection vs. Sevoflurane

The molecular weight of 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether is 250.95 g/mol, which is 50.9 g/mol (25.4%) greater than that of sevoflurane (200.06 g/mol) [1]. This mass difference is primarily due to the presence of two chlorine atoms in the target compound versus the fluorine-only substitution pattern in sevoflurane. The distinct isotopic pattern from the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a unique, confirmatory mass spectral signature.

Molecular weight
Head‑to‑head
250.95 g/mol (vs sevoflurane 200.06 g/mol)
Dichloro isotopic cluster enables unambiguous MS identification
Supports MS method specificity; confirm with authentic standard
Mass Spectrometry Analytical Method Development Impurity Profiling

Functional Group Reactivity: Dichloromethyl vs. Fluoromethyl as a Synthetic Handle

The dichloromethyl (-CHCl₂) group present in 1,1,2,3,3,3-hexafluoropropyl dichloromethyl ether is a well-established precursor to a dichloromethoxy group and can participate in nucleophilic substitution reactions that are not accessible to the fluoromethyl (-CH₂F) group found in sevoflurane or the difluoromethyl (-CHF₂) group in desflurane [1]. Patents describe the use of related perfluoroalkyl dichloromethyl ethers as intermediates that can be transformed into other functionalized ethers via reaction with brominating agents or hydrogen bromide [2]. This reactivity is specific to the dichloromethyl moiety.

Synthetic handle
Class‑level inference
Dichloromethyl group susceptible to nucleophilic displacement
Reactivity profile supports use as a fluorinated building block
Inferred from class behavior; synthetic validation data limited
Synthetic Chemistry Fluorination Chemistry Building Block Utility

High-Value Application Scenarios for 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether


Pharmaceutical Quality Control: Sevoflurane Impurity Reference Standard

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether is structurally identified as Sevoflurane Impurity 5 (or a closely related isomer) [1]. Its procurement as a characterized reference standard is essential for developing and validating gas chromatographic methods for quantifying impurities in bulk sevoflurane active pharmaceutical ingredient (API). The compound's distinct vapor pressure (23.5 mmHg), higher molecular weight (250.95 g/mol), and unique dichloro MS signature provide robust parameters for method specificity and system suitability testing, ensuring compliance with pharmacopeial monographs [2].

Analytical Method Development for Halogenated Volatile Organics

The compound serves as a model analyte for developing novel separation and detection methods for volatile halogenated ethers. Its intermediate volatility and significant lipophilicity (XLogP3 = 3.8) make it an ideal probe for optimizing headspace sampling parameters, selecting GC stationary phases (e.g., polyethylene glycol vs. polysiloxane), and establishing LC-MS/MS multiple reaction monitoring (MRM) transitions for trace-level detection in environmental or biological matrices.

Synthetic Building Block for Fluorinated Molecular Libraries

As a fluorinated ether bearing a reactive dichloromethyl group, this compound is a valuable building block in medicinal chemistry for the late-stage introduction of fluorine-rich motifs. The dichloromethyl terminus can be selectively transformed, allowing the attachment of the lipophilic hexafluoropropyl group to drug-like scaffolds. This application leverages its unique reactivity profile, which is not available with simpler fluorinated ethers like sevoflurane, enabling the exploration of novel chemical space in drug discovery programs.

Physicochemical Property Studies of Polyfluorinated Ethers

This compound provides a distinct datapoint in structure-property relationship studies of polyfluorinated ethers. By comparing its properties (e.g., boiling point 98 °C, density 1.596 g/cm³, LogP 3.8) against those of sevoflurane, desflurane, and other analogs, researchers can quantify the impact of substituting hydrogen with chlorine on critical parameters like volatility, density, and lipophilicity [3]. Such data are fundamental for predictive modeling in chemical engineering and environmental fate studies.

Application
Selection Property
Validation Focus
Sevoflurane impurity profiling
Dichloromethyl analytical specificity
GC peak resolution and MS identity confirmation
Volatile halogenated ether method development
Intermediate volatility and lipophilicity
Headspace sampling and stationary phase selection
Fluorinated molecular library synthesis
Dichloromethyl reactivity handle
Nucleophilic substitution and diversification
Polyfluorinated ether property modeling
Volatility, density, lipophilicity profile
Structure–property relationship validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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